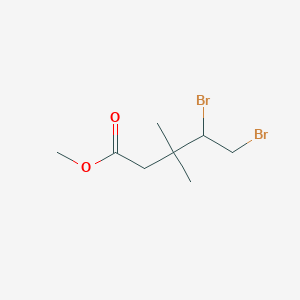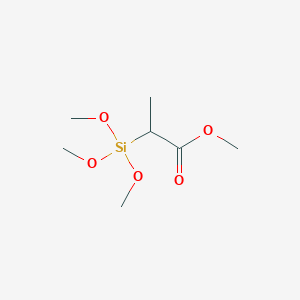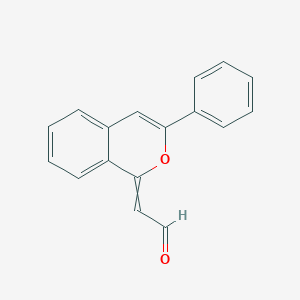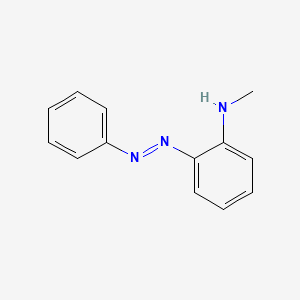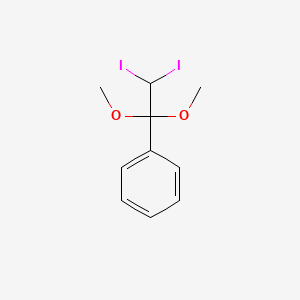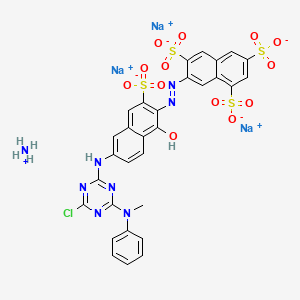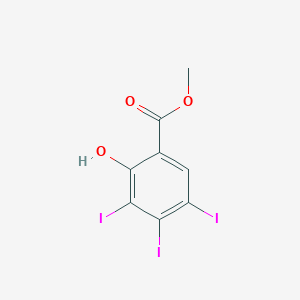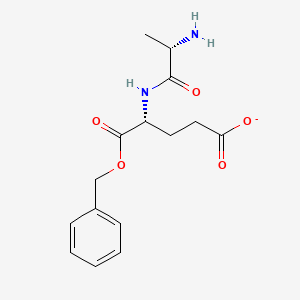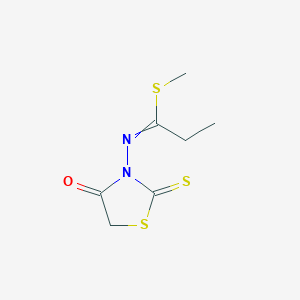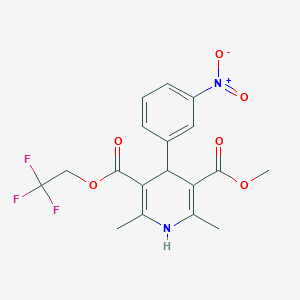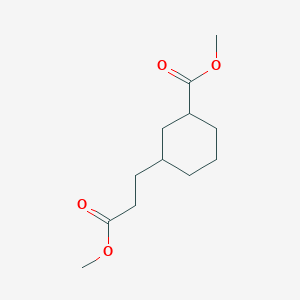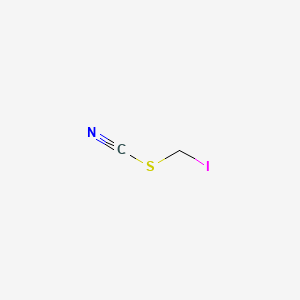
Iodomethyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodomethyl thiocyanate is an organic compound with the molecular formula CH₂I-SCN It is a derivative of thiocyanic acid and is characterized by the presence of both iodine and thiocyanate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodomethyl thiocyanate can be synthesized through the reaction of chloro- or bromomethyl thiocyanate with an inorganic iodide in an organic solvent at a temperature range of 10 to 50°C . This method involves the substitution of the chlorine or bromine atom with an iodine atom, facilitated by the iodide ion.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Iodomethyl thiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Addition Reactions: It can add to alkenes and alkynes, forming new carbon-carbon bonds.
Oxidation and Reduction Reactions: Though less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include thiocyanate ions, amines, and alcohols.
Solvents: Organic solvents such as dichloromethane, acetonitrile, and tetrahydrofuran are typically used.
Catalysts: Catalysts like copper or palladium may be employed to facilitate certain reactions.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, reaction with thiocyanate ions primarily yields methyl thiocyanate .
Scientific Research Applications
Iodomethyl thiocyanate has diverse applications in scientific research, including:
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which iodomethyl thiocyanate exerts its effects involves the reactivity of the iodine and thiocyanate groups. The iodine atom can act as a leaving group in substitution reactions, while the thiocyanate group can participate in nucleophilic attacks. These interactions facilitate the formation of new chemical bonds and the modification of molecular structures .
Comparison with Similar Compounds
Iodomethane (Methyl Iodide): Similar in structure but lacks the thiocyanate group.
Methyl Thiocyanate: Contains the thiocyanate group but lacks the iodine atom.
Uniqueness: Iodomethyl thiocyanate is unique due to the presence of both iodine and thiocyanate groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to its individual components.
Properties
CAS No. |
73909-00-9 |
|---|---|
Molecular Formula |
C2H2INS |
Molecular Weight |
199.02 g/mol |
IUPAC Name |
iodomethyl thiocyanate |
InChI |
InChI=1S/C2H2INS/c3-1-5-2-4/h1H2 |
InChI Key |
MEZLHPGTFGWNAW-UHFFFAOYSA-N |
Canonical SMILES |
C(SC#N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


